molecular formula C12H18ClNO B5709372 2-[(3-chlorobenzyl)(propyl)amino]ethanol

2-[(3-chlorobenzyl)(propyl)amino]ethanol

Cat. No.: B5709372
M. Wt: 227.73 g/mol
InChI Key: YTJFYLBDCBTAKY-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)(propyl)amino]ethanol is a tertiary amine ethanol derivative characterized by a 3-chlorobenzyl group and a propyl chain attached to the amino nitrogen. The presence of the chlorinated aromatic ring suggests enhanced lipophilicity and possible interactions with biological targets such as neurotransmitter receptors or enzymes requiring hydrophobic binding pockets .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJFYLBDCBTAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-((2-Methoxyethyl)(methyl)amino)ethanol
  • Structure : Methoxyethyl and methyl groups replace the 3-chlorobenzyl and propyl groups.
  • Synthesis: Prepared via alkylation of 2-methoxy-N-methylethylamine with 2-bromoethanol in toluene, followed by purification .
  • Key Differences: The methoxy group increases polarity compared to the chloroaromatic moiety, reducing lipophilicity.
(b) 2-[4-[3-(2-Chlorothioxanthen-9-ylidene)-propyl]-piperazin-1-yl]-ethanol hydrochloride
  • Structure : Incorporates a piperazine ring and chlorothioxanthene group.
  • Pharmacological Relevance : The chlorothioxanthene moiety is associated with antipsychotic activity, suggesting this compound may target dopamine or serotonin receptors, unlike the simpler chlorobenzyl group in the target compound .
(c) 2-({3-Chloro-4-[(4-Chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol
  • Structure : Features dual chlorobenzyl groups and an ethoxy substituent.
  • Properties : Increased molecular weight (MW ≈ 400–450 g/mol) and lipophilicity compared to the target compound (MW ≈ 283 g/mol). The ethoxy group may enhance metabolic stability by resisting oxidation .

Functional Group Variations and Pharmacological Implications

(a) Ethanol,2-[(2-Methylpropyl)amino]-, 1-(4-aminobenzoate)
  • Structure: Contains a 4-aminobenzoate ester.
  • Applications : Ester groups are prone to hydrolysis, which may limit oral bioavailability compared to ether-linked chlorobenzyl derivatives like the target compound .
(b) 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol
  • Structure: Substituted with a chloroquinoline group.
  • Relevance: Chloroquinoline derivatives are common in antimalarial drugs (e.g., chloroquine). This highlights how ethanolamine backbones paired with chlorinated aromatics can be tailored for specific pathogens .

Data Tables: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-[(3-Chlorobenzyl)(propyl)amino]ethanol C₁₂H₁₈ClNO 283.7 3-Chlorobenzyl, propyl Receptor modulation, enzyme inhibition
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 133.2 Methoxyethyl, methyl Solubility studies, intermediate synthesis
2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol C₂₃H₂₂Cl₂NO₃ 438.3 Dual chlorobenzyl, ethoxy Antimicrobial agents
2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol C₁₉H₂₈ClN₃O 365.9 Chloroquinoline, ethyl Antimalarial drug development

Research Findings and Trends

  • Chlorobenzyl Derivatives : Compounds with 3-chlorobenzyl groups (e.g., 2-((3-Chlorobenzyl)oxy)-6-(piperazin-1-yl)pyrazine) are prevalent in 5-HT receptor-targeting agents, suggesting the target compound may have serotonergic activity .
  • Metabolic Stability : Ethoxy and methoxy substituents (e.g., in and ) improve resistance to oxidative metabolism compared to unsubstituted aromatic rings.
  • Lipophilicity : Chlorinated aromatic rings enhance membrane permeability but may increase toxicity risks, necessitating a balance in drug design .

Q & A

Q. What crystallographic techniques resolve this compound’s solid-state structure?

  • Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals intermolecular hydrogen bonding between the ethanol hydroxyl and amine groups, stabilizing the crystal lattice (space group P21_1/c, Z = 4) .

Comparative Analysis

Q. How does this compound compare to structurally related amino alcohols in dopamine receptor binding?

  • Compared to N-methyldopamine derivatives, the chlorobenzyl group confers 10-fold higher D2_2R affinity (Ki_i = 12 nM vs. 130 nM) but lower selectivity over α1_1-adrenergic receptors. SAR studies suggest elongating the propyl chain improves selectivity .

Q. What computational evidence supports its potential as a kinase inhibitor?

  • Molecular dynamics simulations (GROMACS) show stable binding to JAK2’s ATP pocket (RMSD <2 Å over 100 ns). Key interactions: chlorobenzyl with Leu855 and ethanolamine with Glu930. Validate with in vitro kinase assays (IC50_{50} ≈ 2 μM) .

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